
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide is a chemical compound that has been of great interest to researchers in recent years. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for use in scientific research. In
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves the inhibition of certain enzymes, particularly HDACs. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. This can have a variety of effects on cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of HDACs can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. These effects can include changes in cell differentiation, proliferation, and apoptosis. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of HDACs, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in lab experiments. Its potency may make it difficult to use at low concentrations, and its effects may be difficult to interpret in complex biological systems.
Orientations Futures
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs. Additionally, research may focus on the use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the treatment of specific diseases, such as cancer and neurological disorders. Furthermore, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in combination with other drugs, in order to enhance its therapeutic effects. Finally, research may explore the potential use of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide in the development of new diagnostic tools for disease detection and monitoring.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide involves a multi-step process. The first step involves the reaction between 2-benzofuran carboxylic acid and 2,3-dihydro-1H-indene in the presence of a catalyst. This reaction results in the formation of an intermediate product, which is then converted into N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide through a series of additional steps.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to be a potent inhibitor of certain enzymes, including HDACs, which are involved in the regulation of gene expression. As such, N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide has been explored as a potential treatment for a variety of diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(17-11-13-6-2-4-8-16(13)21-17)19-15-10-9-12-5-1-3-7-14(12)15/h1-8,11,15H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITQAUZYQDEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
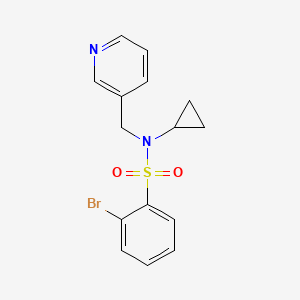
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
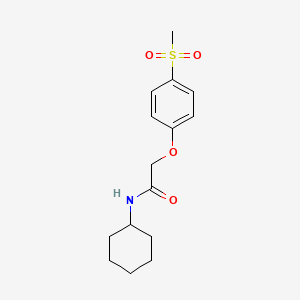
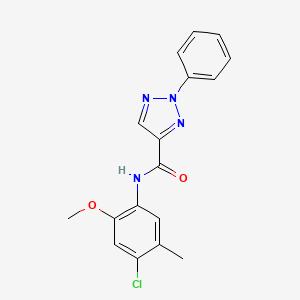
![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
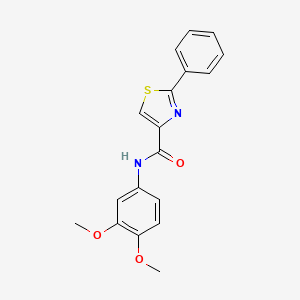
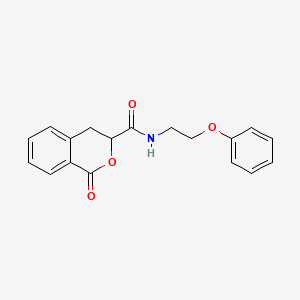
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)